![molecular formula C30H22Se2 B14583633 Bis[(anthracen-9-yl)methyl]diselane CAS No. 61098-92-8](/img/structure/B14583633.png)
Bis[(anthracen-9-yl)methyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(anthracen-9-yl)methyl]diselane is an organoselenium compound that features two anthracene groups attached to a diselane (Se-Se) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl]diselane typically involves the reaction of anthracene-9-carbaldehyde with selenium reagents. One common method is the reduction of anthracene-9-carbaldehyde with sodium borohydride (NaBH4) in the presence of selenium powder, followed by oxidative coupling to form the diselane linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(anthracen-9-yl)methyl]diselane can undergo various chemical reactions, including:
Oxidation: The diselane linkage can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The anthracene groups can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Nitrated or halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[(anthracen-9-yl)methyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and studying their properties.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[(anthracen-9-yl)methyl]diselane involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The diselane linkage can be cleaved to form reactive selenium species, which can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: A compound with similar anthracene groups but different linkage.
9-(4-phenyl)anthracene: An anthracene derivative with a phenyl group substitution.
9,10-bis(phenylethynyl)anthracene: An anthracene derivative with phenylethynyl groups.
Uniqueness
Bis[(anthracen-9-yl)methyl]diselane is unique due to its diselane linkage, which imparts distinct redox properties and potential applications in various fields. The presence of two anthracene groups also contributes to its unique photophysical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61098-92-8 |
|---|---|
Molekularformel |
C30H22Se2 |
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
9-[(anthracen-9-ylmethyldiselanyl)methyl]anthracene |
InChI |
InChI=1S/C30H22Se2/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-32-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2 |
InChI-Schlüssel |
JCHUBXXWAOHRQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Se][Se]CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
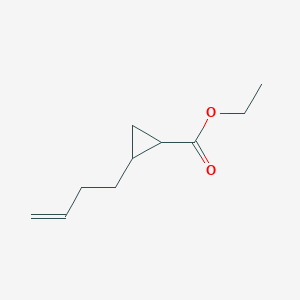
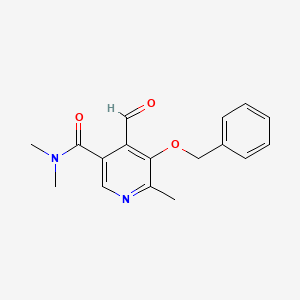
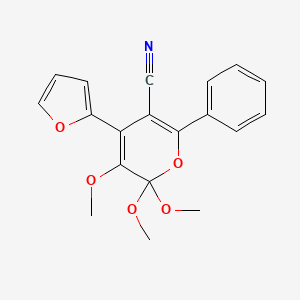
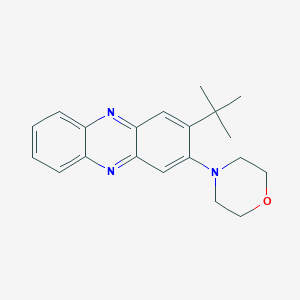
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
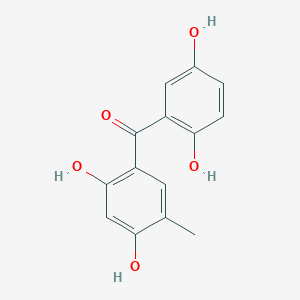
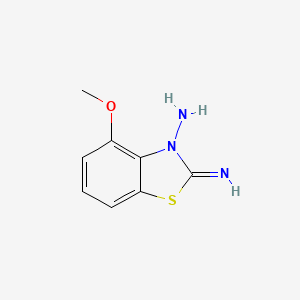
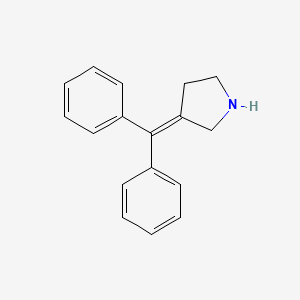
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
